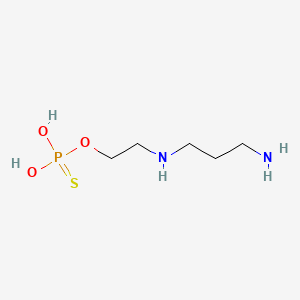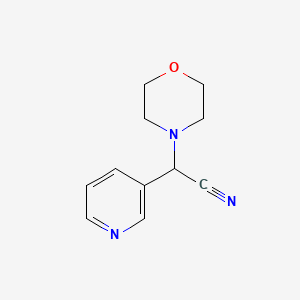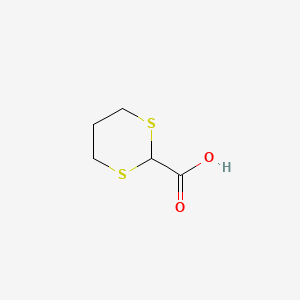
Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a prodrug of amifostine, which is used in cancer treatment to reduce the toxic effects of chemotherapy and radiation therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester typically involves the reaction of phosphorothioic acid with 2-((3-aminopropyl)amino)ethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring and optimization of reaction parameters to achieve high throughput and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: It can be reduced to yield different phosphorothioic acid esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various phosphorothioic acid esters and derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Applications De Recherche Scientifique
Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorothioic acid derivatives.
Biology: Studied for its potential protective effects against oxidative stress and DNA damage.
Medicine: Employed as a prodrug of amifostine in cancer treatment to mitigate the side effects of chemotherapy and radiation therapy.
Industry: Utilized in the development of novel pharmaceuticals and as an intermediate in the synthesis of various chemical compounds.
Mécanisme D'action
The mechanism of action of Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester involves its conversion to amifostine in the body. Amifostine acts as a cytoprotective agent by scavenging free radicals and enhancing DNA repair mechanisms. It targets specific molecular pathways involved in oxidative stress and apoptosis, thereby reducing the toxic effects of chemotherapy and radiation therapy.
Comparaison Avec Des Composés Similaires
Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester is unique compared to other similar compounds due to its specific structure and therapeutic properties. Similar compounds include:
Amifostine: The active form of this compound, used in cancer treatment.
Phosphorothioic acid esters: A class of compounds with varying ester groups and biological activities.
Thiophosphate esters: Compounds with similar chemical properties but different biological effects.
This compound stands out due to its ability to act as a prodrug and its extensive use in mitigating the side effects of cancer therapies.
Propriétés
IUPAC Name |
N'-(2-dihydroxyphosphinothioyloxyethyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N2O3PS/c6-2-1-3-7-4-5-10-11(8,9)12/h7H,1-6H2,(H2,8,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFQSGPBTMOXCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCOP(=S)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N2O3PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194395 |
Source


|
| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41510-53-6 |
Source


|
| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041510536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)


![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)






